

Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	1-(2,2,2-Trifluoroethyl)azetidin-3-amine
Cat. No.:	B1442867
	Get Quote

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery.^[1] Its rigid, three-dimensional structure provides a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic ring systems, often leading to improved binding affinity and novel intellectual property.^[1] When combined with fluorine, specifically the 2,2,2-trifluoroethyl group, the resulting building block, **1-(2,2,2-Trifluoroethyl)azetidin-3-amine**, becomes particularly valuable. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding interactions by altering the electronic properties of the parent molecule.^{[2][3][4]} Consequently, this amine serves as a critical intermediate for synthesizing novel therapeutics, particularly those targeting the central nervous system where pharmacokinetic properties are paramount.^[5]

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the procurement landscape, quality control considerations, and handling protocols for **1-(2,2,2-Trifluoroethyl)azetidin-3-amine**, ensuring its effective integration into research and development pipelines.

Chapter 1: Chemical Identity and Sourcing Landscape

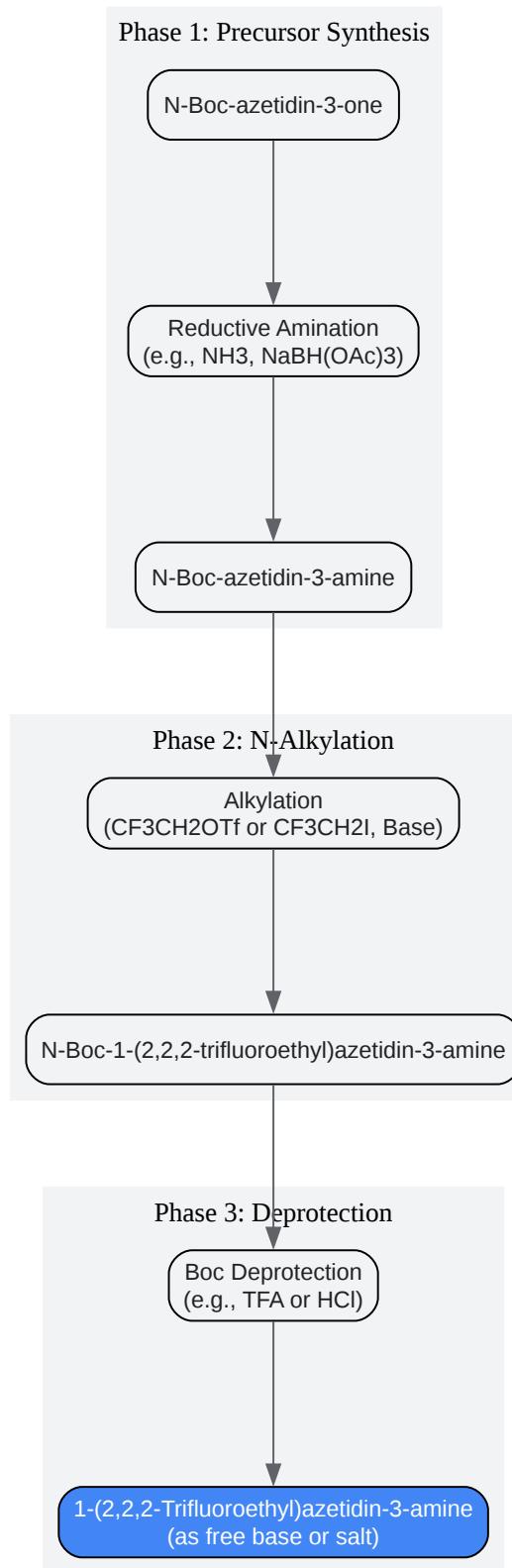
1-(2,2,2-Trifluoroethyl)azetidin-3-amine is primarily available as the free base or as a dihydrochloride salt. The choice between these forms is critical and depends on the intended subsequent chemistry, solubility requirements, and handling considerations.

- **1-(2,2,2-Trifluoroethyl)azetidin-3-amine** (Free Base)
 - CAS Number: 1339236-05-3[6]
 - Molecular Formula: C₅H₉F₃N₂
 - Molecular Weight: 154.13 g/mol
- **1-(2,2,2-Trifluoroethyl)azetidin-3-amine** dihydrochloride (Salt)
 - CAS Number: 1820648-37-0[7]
 - Molecular Formula: C₅H₁₁Cl₂F₃N₂
 - Molecular Weight: 227.06 g/mol

Supplier Availability and Procurement

The compound is offered by a range of specialized chemical suppliers who focus on providing novel building blocks for pharmaceutical research. Availability typically spans from milligram-scale for initial screening to gram-scale for lead optimization studies.

Supplier	Product Name	CAS No.	Form	Typical Purity	Available Quantities
BLDpharm	1-(2,2,2-Trifluoroethyl)azetidin-3-amine	1339236-05-3	Free Base	≥95%	mg to g scale
BLDpharm	1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride	1820648-37-0	Dihydrochloride	≥95%	mg to g scale ^[7]
Generic Suppliers	1-(2,2,2-Trifluoroethyl)azetidin-3-amine	1339236-05-3	Free Base	~95%	100 mg, 1 g


Procurement Insight: When selecting a supplier, it is crucial to inquire about the batch-specific purity and the analytical data provided (e.g., ^1H NMR, LC-MS). For Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) applications, suppliers offering enhanced quality control and documentation are necessary.^[8] Note that this is a specialized reagent, and while some suppliers may list it, it could be synthesized on demand, potentially leading to longer lead times.

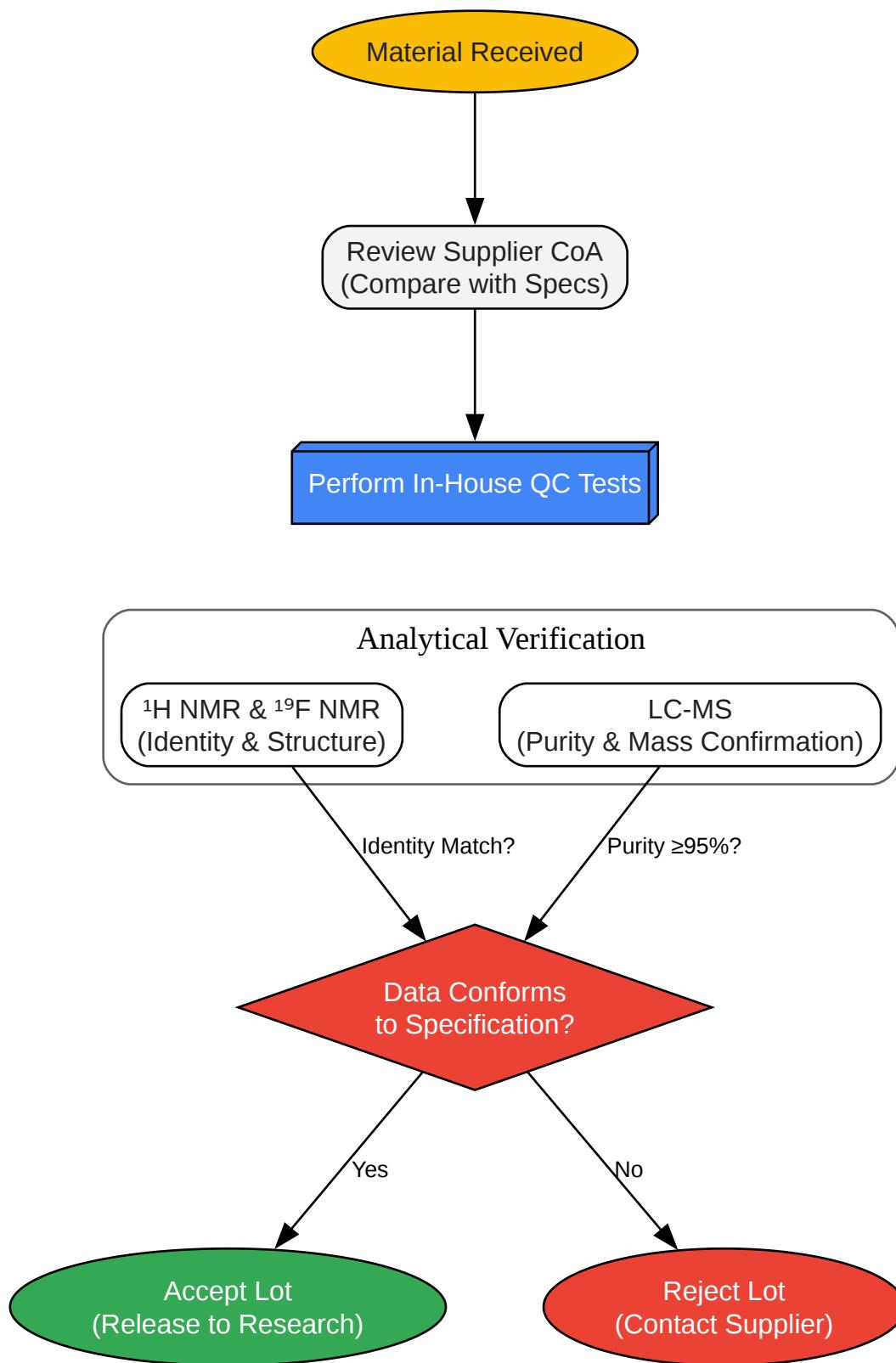
Chapter 2: Synthetic Origins and Potential Impurity Profile

Understanding the synthetic route to **1-(2,2,2-Trifluoroethyl)azetidin-3-amine** is paramount for anticipating potential impurities that could confound experimental results. While specific proprietary methods vary, a general and logical synthetic approach can be inferred from established azetidine chemistry.^{[9][10]}

A plausible synthetic pathway involves the N-alkylation of a protected azetidine precursor. The choice of protecting group on the amine is critical for directing the reaction and ensuring a

clean final product.

[Click to download full resolution via product page](#)


Caption: Generalized synthetic workflow for **1-(2,2,2-Trifluoroethyl)azetidin-3-amine**.

Common Process-Related Impurities:

- Unreacted Starting Material: Traces of N-Boc-azetidin-3-amine may remain if the alkylation step is incomplete.
- Over-alkylation Products: While less likely with a secondary amine precursor, side reactions are always a possibility.
- Residual Protecting Groups: Incomplete deprotection can leave traces of the N-Boc protected intermediate.
- Reagents and Solvents: Residual triflating agents, bases (e.g., triethylamine), or solvents used in purification (e.g., ethyl acetate, dichloromethane).

Chapter 3: Essential Quality Control for Incoming Material

For any research, especially in drug discovery, verifying the identity and purity of key building blocks is a non-negotiable, self-validating step. Relying solely on the supplier's Certificate of Analysis (CoA) is insufficient. An independent in-house verification is essential for data integrity.

[Click to download full resolution via product page](#)

Caption: Incoming material quality control (QC) workflow.

Protocol 1: Identity and Purity Verification

Objective: To confirm the chemical structure and assess the purity of a newly received batch of **1-(2,2,2-Trifluoroethyl)azetidin-3-amine**.

1. Proton NMR (^1H NMR) Spectroscopy - Identity Confirmation

- Sample Preparation: Dissolve ~5 mg of the amine in 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Acquisition: Acquire a standard ^1H NMR spectrum (400 MHz or higher recommended).
- Expected Signals (Interpretive):
 - A quartet (q) integrating to 2H, corresponding to the $-\text{CH}_2-$ group adjacent to the trifluoromethyl group, coupled to the three fluorine atoms.
 - A triplet (t) or more complex multiplet for the azetidine ring protons.
 - A broad singlet (s) for the primary amine ($-\text{NH}_2$) protons, which may exchange with residual water.
- Causality: This technique confirms the core proton environment. The characteristic quartet from the trifluoroethyl group is a key diagnostic signal.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) - Purity and Mass Verification

- Sample Preparation: Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile. Dilute to ~10-20 $\mu\text{g}/\text{mL}$ with the initial mobile phase.
- Chromatographic Conditions (Typical):
 - Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 μm particle size.
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.
 - Flow Rate: 0.4 mL/min.
 - Detector: UV at 214 nm and 254 nm.
- Mass Spectrometry Conditions:
 - Mode: Electrospray Ionization, Positive (ESI+).
 - Expected Ion $[\text{M}+\text{H}]^+$: 155.08 for the free base.
- Acceptance Criteria: Purity should be $\geq 95\%$ by UV area normalization. The primary peak should correspond to the expected mass-to-charge ratio.
- Causality: LC-MS provides a robust assessment of purity by separating the main component from non-volatile impurities and confirms the molecular weight, providing orthogonal validation to NMR.

Chapter 4: Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent.

- Handling:
 - Work in a well-ventilated fume hood.
 - Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
 - The free base is alkaline and corrosive; avoid contact with skin and eyes. The dihydrochloride salt is acidic and hygroscopic.
- Storage:
 - Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[\[11\]](#)
 - For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and carbon dioxide.[\[11\]](#)

Conclusion

1-(2,2,2-Trifluoroethyl)azetidin-3-amine is a high-value building block for medicinal chemistry programs aiming to leverage the structural and pharmacokinetic benefits of small, fluorinated heterocycles.[\[12\]](#) While readily available from specialized suppliers, its effective use is contingent upon careful sourcing, rigorous incoming quality control, and proper handling. By implementing the verification protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azetidines - Enamine [enamine.net]
- 2. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 3. biesterfeld.no [biesterfeld.no]
- 4. Fluorine-Substituted Building Blocks - Enamine [enamine.net]
- 5. 1-(2-Fluoroethyl)azetidin-3-amine [myskinrecipes.com]
- 6. 1339236-05-3|1-(2,2,2-Trifluoroethyl)azetidin-3-amine|BLD Pharm [bldpharm.com]
- 7. 1820648-37-0|1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 8. Fluorinated Building Blocks – F-Select – selective fluorination [f-select.de]
- 9. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. 1538772-53-0|1-(3-Fluoropropyl)azetidin-3-amine|BLD Pharm [bldpharm.com]
- 12. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1442867#1-2-2-2-trifluoroethyl-azetidin-3-amine-suppliers-and-availability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com